molecular formula C11H15ClNOP B14452082 Phenylpiperidinophosphinic chloride CAS No. 74038-31-6

Phenylpiperidinophosphinic chloride

Cat. No.: B14452082
CAS No.: 74038-31-6
M. Wt: 243.67 g/mol
InChI Key: CAEKQHXVRJOGOV-UHFFFAOYSA-N
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Description

Phenylpiperidinophosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a piperidine ring, and a phosphinic chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylpiperidinophosphinic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenylpiperidinophosphinic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphinic acid and piperidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Water or aqueous solutions of acids or bases can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, phenylphosphinic acid, and piperidine.

Scientific Research Applications

Phenylpiperidinophosphinic chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphinic groups into molecules.

    Biology: The compound can be used to study the effects of phosphinic derivatives on biological systems.

    Industry: this compound can be used in the production of materials with unique properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which phenylpiperidinophosphinic chloride exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phosphinic group. This interaction can modulate the activity of the target molecule, leading to the desired effect. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, or altering the structure of biomolecules.

Comparison with Similar Compounds

Phenylpiperidinophosphinic chloride can be compared to other similar compounds, such as:

    Phenylphosphinic chloride: Lacks the piperidine ring, making it less versatile in certain applications.

    Piperidinophosphinic acid: Contains a phosphinic acid group instead of a chloride, affecting its reactivity.

    Phenylpiperidine: Lacks the phosphinic chloride moiety, limiting its use in phosphinic-related reactions.

The uniqueness of this compound lies in its combination of a phenyl group, a piperidine ring, and a phosphinic chloride moiety, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

74038-31-6

Molecular Formula

C11H15ClNOP

Molecular Weight

243.67 g/mol

IUPAC Name

1-[chloro(phenyl)phosphoryl]piperidine

InChI

InChI=1S/C11H15ClNOP/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

CAEKQHXVRJOGOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(C2=CC=CC=C2)Cl

Origin of Product

United States

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